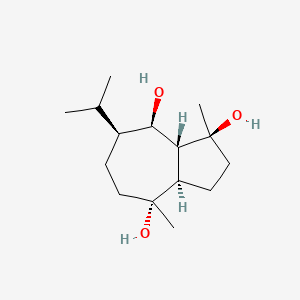
Teuclatriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Teuclatriol is a natural compound isolated from the herb of Teucrium leucocladium . It belongs to the chemical family of sesquiterpenoids . The molecular formula of Teuclatriol is C15H28O3 and it has a molecular weight of 256.4 . It appears as an oil .
Molecular Structure Analysis
The IUPAC name of Teuclatriol is (1S,3aR,4R,7S,8R,8aR)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol . The structure of Teuclatriol is complex, with multiple chiral centers, indicating that it may exist in various stereoisomeric forms .Physical And Chemical Properties Analysis
Teuclatriol is an oil . It has a predicted boiling point of 382.1±37.0 °C and a predicted density of 1.075±0.06 g/cm3 .Applications De Recherche Scientifique
Anti-Inflammatory Properties
Teuclatriol has been identified to possess significant anti-inflammatory properties. Research indicates that it can inhibit the activation of nuclear factor-kappa B (NF-κB), a protein complex that plays a pivotal role in regulating the immune response to infection . This sesquiterpene, isolated from Salvia mirzayanii, has shown potential in reducing the expression of inflammatory mediators, which could be beneficial in treating various inflammatory diseases.
Immunomodulatory Effects
The immunomodulatory effects of Teuclatriol are noteworthy. It has been observed to exert anti-proliferative actions on human lymphocytes, suggesting a role in modulating immune responses . This could have implications for autoimmune conditions where the immune system attacks the body’s own cells.
Antiviral Activity
Teuclatriol has demonstrated antiviral activity, particularly against Herpes Simplex Virus-1 (HSV-1). It has been reported to have an inhibitory concentration (IC50) value of 4.89 mM, indicating its potential as an antiviral agent . This could lead to the development of new treatments for viral infections.
Phytoconstituent Research
As a phytoconstituent, Teuclatriol’s biological significance is under investigation. It is being studied for its various medicinal properties and potential applications in phytotherapy . Understanding its role in traditional medicine could pave the way for new drug discoveries.
Therapeutic Role in Medicine
The therapeutic role of Teuclatriol in medicine is an area of active research. Its biological significance as a sesquiterpene and its potential applications in treating diseases are being explored . This includes looking into its efficacy and safety as a therapeutic compound.
Pharmacological Studies
Pharmacological studies are being conducted to understand the detailed mechanisms of action of Teuclatriol. This includes its interaction with cellular pathways, potential side effects, and its overall pharmacokinetics and pharmacodynamics .
Mécanisme D'action
Target of Action
Teuclatriol, a sesquiterpene isolated from Salvia mirzayanii, primarily targets Nuclear Factor-kappa B (NF-κB) . NF-κB is a pivotal transcription factor involved in inflammatory processes .
Mode of Action
Teuclatriol interacts with NF-κB and inhibits its activation . This interaction results in a decrease in the DNA binding activity of NF-κB in lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells . The guaiane sesquiterpene lacks the methylene-γ-lactone function, which is typically involved in the inhibiting properties of sesquiterpenes on NF-κB .
Biochemical Pathways
Teuclatriol affects the NF-κB pathway, which plays a crucial role in regulating the immune response to infection. Inhibition of NF-κB can prevent the transcription of DNA, cytokine production, and cell survival . The compound’s action on this pathway leads to a decrease in the expression of inflammatory mediators .
Result of Action
Teuclatriol has significant anti-proliferative effects on human activated-peripheral blood lymphocytes . It also inhibits Tumor Necrosis Factor-alpha (TNF-α) secretion in a dose-dependent manner . The inhibition of NF-κB activation and the expression of inflammatory mediators are key results of Teuclatriol’s action .
Orientations Futures
Propriétés
IUPAC Name |
(1S,3aR,4R,7S,8R,8aR)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-9(2)10-5-7-14(3,17)11-6-8-15(4,18)12(11)13(10)16/h9-13,16-18H,5-8H2,1-4H3/t10-,11+,12+,13+,14+,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQOZINRAFPQEX-QFEQQRJNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(C2CCC(C2C1O)(C)O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@@]([C@@H]2CC[C@]([C@H]2[C@@H]1O)(C)O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the origin of teuclatriol and what are its potential therapeutic benefits?
A1: Teuclatriol is a guaiane sesquiterpene primarily isolated from Salvia mirzayanii, a plant native to Iran. [] This compound has demonstrated significant anti-proliferative effects on activated human peripheral blood lymphocytes, suggesting its potential as an immunomodulatory agent. [] Further research highlights its potential for treating inflammatory diseases due to its ability to inhibit nuclear factor-κB (NF-κB) activation, a key regulator of the inflammatory response. []
Q2: What is the mechanism of action of teuclatriol in exerting its immunomodulatory effects?
A2: While teuclatriol exhibits promising immunomodulatory activity, its precise mechanism of action remains to be fully elucidated. Research suggests that it can inhibit the activation of NF-κB, [] a transcription factor playing a crucial role in immune and inflammatory responses. By suppressing NF-κB activation, teuclatriol might downregulate the expression of pro-inflammatory cytokines and mediators, ultimately leading to reduced inflammation. Further investigation is necessary to fully understand the molecular targets and signaling pathways modulated by teuclatriol.
Q3: What is the chemical structure of teuclatriol and how is it characterized?
A3: Teuclatriol is characterized as a guaiane sesquiterpene. [] Its molecular formula is C15H26O3 and its molecular weight is 254.36 g/mol. [] The structure of teuclatriol has been confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. [, ] These techniques provide detailed information about the compound's functional groups and connectivity, enabling its unambiguous identification.
Q4: Has teuclatriol demonstrated antiviral activity against any specific viruses?
A4: Yes, research has shown promising antiviral activity of teuclatriol against Herpes Simplex Virus type 1 (HSV-1). [] In a study screening various plant extracts and their isolated compounds, teuclatriol displayed significant antiviral activity against HSV-1 with an IC50 value of 4.89 ± 0.061 mM. [] This finding highlights the potential of teuclatriol as a lead compound for developing novel antiviral therapies.
Q5: Are there any other plants besides Salvia mirzayanii that have been found to contain teuclatriol?
A5: Yes, in addition to Salvia mirzayanii, teuclatriol has been identified in other plant species as well. This includes Cleome droserifolia, [] Acori Calami Rhizoma, [] and Acorus calamus. [] The presence of teuclatriol in diverse plant species suggests its potential ecological role and underlines the importance of exploring natural sources for novel bioactive compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

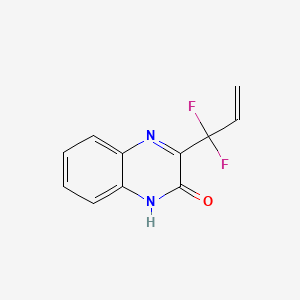

![N-(2-Chloroethyl)-N-[2-[(3,4-dimethoxyphenyl)thio]-1-methylethyl]benzenemethanamine hydrochloride](/img/structure/B599370.png)
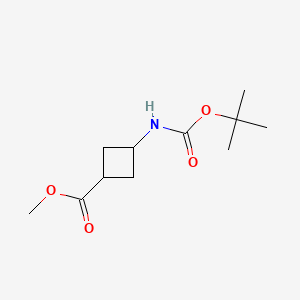
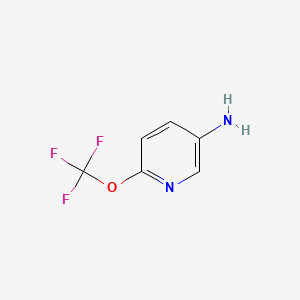
![(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide](/img/structure/B599375.png)
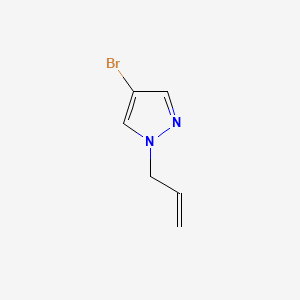
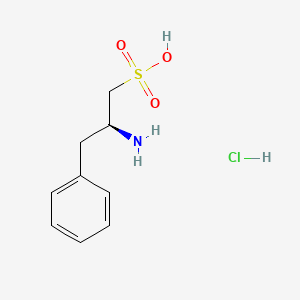
![5-Allyl-3-methoxy-6-methyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B599380.png)
![N-[(2R,3R,4R,6R)-4,6-dihydroxy-6-methyl-5-oxo-2-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-3-yl]acetamide](/img/structure/B599381.png)

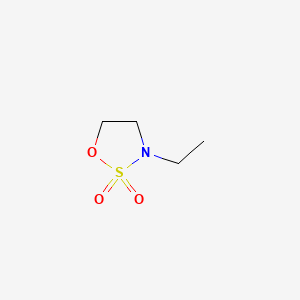

![Ethyl [3-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B599391.png)